molecular formula C23H23NO3 B4660318 10-METHYL-9-[2-(PROP-2-YN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE

10-METHYL-9-[2-(PROP-2-YN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE

Cat. No.: B4660318
M. Wt: 361.4 g/mol
InChI Key: NDIKXICBISFWAB-UHFFFAOYSA-N
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Description

10-METHYL-9-[2-(PROP-2-YN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound that features a decahydroacridine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-METHYL-9-[2-(PROP-2-YN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multiple stepsThe reaction conditions often involve the use of anhydrous potassium carbonate in an aprotic solvent like N,N-dimethylformamide (DMF) and the addition of propargyl bromide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

10-METHYL-9-[2-(PROP-2-YN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The prop-2-yn-1-yloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

10-METHYL-9-[2-(PROP-2-YN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 10-METHYL-9-[2-(PROP-2-YN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with specific molecular targets. The prop-2-yn-1-yloxy group allows for covalent modification of biological targets through UV light-induced reactions . This can lead to the inhibition of enzyme activity or the modification of protein function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-METHYL-9-[2-(PROP-2-YN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is unique due to its decahydroacridine core, which provides a rigid and stable structure. This makes it particularly useful in applications requiring high stability and specific molecular interactions.

Properties

IUPAC Name

10-methyl-9-(2-prop-2-ynoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-3-14-27-20-13-5-4-8-15(20)21-22-16(9-6-11-18(22)25)24(2)17-10-7-12-19(26)23(17)21/h1,4-5,8,13,21H,6-7,9-12,14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIKXICBISFWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(C3=C1CCCC3=O)C4=CC=CC=C4OCC#C)C(=O)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-METHYL-9-[2-(PROP-2-YN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE
Reactant of Route 2
10-METHYL-9-[2-(PROP-2-YN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE
Reactant of Route 3
Reactant of Route 3
10-METHYL-9-[2-(PROP-2-YN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE
Reactant of Route 4
Reactant of Route 4
10-METHYL-9-[2-(PROP-2-YN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE
Reactant of Route 5
Reactant of Route 5
10-METHYL-9-[2-(PROP-2-YN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE
Reactant of Route 6
Reactant of Route 6
10-METHYL-9-[2-(PROP-2-YN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE

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